molecular formula C12H8KN2O5V-3 B12417001 Potassium;oxovanadium;1,10-phenanthroline;diperoxide

Potassium;oxovanadium;1,10-phenanthroline;diperoxide

Cat. No.: B12417001
M. Wt: 350.24 g/mol
InChI Key: VHDRKQNMQGPZAS-UHFFFAOYSA-N
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Description

Potassium;oxovanadium;1,10-phenanthroline;diperoxide, also known as bisperoxovanadium (phen), is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a peroxovanadium complex that includes potassium, oxovanadium, and 1,10-phenanthroline ligands. It is known for its ability to inhibit protein tyrosine phosphatases, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;oxovanadium;1,10-phenanthroline;diperoxide typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxovanadium complex . The general reaction can be summarized as follows:

[ \text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{1,10-phenanthroline} + \text{KOH} \rightarrow \text{K[VO(O}_2\text{)_2(1,10-phenanthroline)]} ]

Industrial Production Methods

While the synthesis of this compound is primarily conducted in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Potassium;oxovanadium;1,10-phenanthroline;diperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the peroxo groups and the oxovanadium center .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or sulfoxides, while reduction reactions may produce vanadium(IV) complexes .

Mechanism of Action

The mechanism of action of potassium;oxovanadium;1,10-phenanthroline;diperoxide involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of these enzymes, preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;oxovanadium;1,10-phenanthroline;diperoxide is unique due to its specific combination of ligands and the presence of peroxo groups. This gives it distinct chemical reactivity and biological activity compared to other oxovanadium complexes .

Properties

Molecular Formula

C12H8KN2O5V-3

Molecular Weight

350.24 g/mol

IUPAC Name

potassium;oxovanadium;1,10-phenanthroline;diperoxide

InChI

InChI=1S/C12H8N2.K.2O2.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;/h1-8H;;;;;/q;+1;2*-2;;

InChI Key

VHDRKQNMQGPZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-][O-].[O-][O-].O=[V].[K+]

Origin of Product

United States

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